molecular formula C7H8N4O2 B13416110 Paraxanthine-d3

Paraxanthine-d3

Cat. No.: B13416110
M. Wt: 183.18 g/mol
InChI Key: QUNWUDVFRNGTCO-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paraxanthine-d3 (CAS 65566-70-3) is a deuterium-labeled analog of paraxanthine, a primary metabolite of caffeine. Its molecular formula is C₇²H₃H₅N₄O₂, with a molecular weight of 183.18 . The compound features three deuterium atoms replacing hydrogen at the methyl group, as indicated by its IUPAC name: 1-methyl-7-(trideuteriomethyl)-3H-purine-2,6-dione . This compound is widely used as a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify endogenous paraxanthine levels in biological matrices, such as serum, with high precision . It is stored at +4°C and has a purity of >95% (HPLC) .

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

183.18 g/mol

IUPAC Name

1-methyl-7-(trideuteriomethyl)-3H-purine-2,6-dione

InChI

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13)/i1D3

InChI Key

QUNWUDVFRNGTCO-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2)C

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2)C

Origin of Product

United States

Preparation Methods

Chemical Synthesis of Paraxanthine-d3

a. Starting Materials:

  • The core structure of paraxanthine is derived from methylxanthines such as theobromine or theophylline.
  • The precursor compounds, theobromine or theophylline, contain methyl groups attached to the purine ring, which are targeted for methylation.

b. Methylation Using Deuterated Reagents:

  • The key to synthesizing this compound involves methylation with deuterated methyl donors, most commonly deuterated methyl iodide (CD3I) .
  • This reagent introduces three deuterium atoms into the methyl group, replacing the hydrogen atoms, thus producing a deuterium-labeled methyl group on the purine ring.

c. Reaction Conditions:

  • The methylation typically occurs under basic conditions, employing a base such as potassium carbonate (K2CO3) .
  • The solvent used is often an aprotic solvent like dimethylformamide (DMF) , which facilitates the nucleophilic substitution.
  • The mixture is heated to promote the methylation reaction, ensuring efficient transfer of the CD3 group to the methylxanthine precursor.

d. General Reaction Scheme:

Theobromine or Theophylline + CD3I → this compound
  • The methylation occurs at the N-1 or N-7 position, depending on the specific synthetic route, with the deuterated methyl group attaching at the site of methylation.

Reaction Conditions and Optimization

  • Temperature: Typically between 50°C to 80°C to optimize methylation efficiency.
  • Reaction Time: Ranges from 4 to 24 hours, depending on the scale and desired yield.
  • Purification: Post-reaction, the mixture is purified using chromatographic techniques such as preparative high-performance liquid chromatography (HPLC) to isolate high-purity this compound.

Industrial-Scale Production

For large-scale synthesis, the process mirrors laboratory methods but incorporates:

Electrochemical Synthesis (Alternative Method)

Recent research explores electrochemical methods to synthesize caffeine metabolites, including paraxanthine, via anodic oxidation of caffeine. This approach, detailed in recent electrochemical studies, involves:

  • Applying specific voltages to caffeine solutions to induce selective desmethylation.
  • Sequential oxidation and demethylation reactions facilitate the formation of paraxanthine and other metabolites.
  • This method offers a promising route for producing labeled compounds with precise control over reaction pathways, although it remains primarily in experimental stages.

Summary of Key Parameters in Synthesis

Parameter Typical Conditions
Methylating Agent Deuterated methyl iodide (CD3I)
Base Potassium carbonate (K2CO3)
Solvent Dimethylformamide (DMF)
Temperature 50°C – 80°C
Reaction Time 4 – 24 hours
Purification Preparative HPLC or chromatography

Research Findings and Considerations

  • The use of deuterated methyl iodide ensures high isotopic purity, critical for accurate metabolic tracing.
  • Reaction optimization minimizes side reactions such as over-oxidation or incomplete methylation.
  • Electrochemical approaches are being investigated as environmentally friendly and scalable alternatives, offering potential for direct synthesis of labeled metabolites.

Chemical Reactions Analysis

Metabolic Pathways of Paraxanthine

Paraxanthine is primarily formed through the hepatic demethylation of caffeine via cytochrome P450 enzymes, specifically removing a methyl group from the N3 position . This reaction can be represented as:
CaffeineCytochrome P450Paraxanthine\text{Caffeine} \xrightarrow{\text{Cytochrome P450}} \text{Paraxanthine}
For paraxanthine-d3, deuterium substitution would likely occur during this demethylation process or earlier in caffeine biosynthesis, depending on the synthesis method.

Key Metabolic Reactions

Paraxanthine undergoes further transformations in humans:

  • Demethylation : Paraxanthine is converted to 7-methylxanthine via N1 demethylation .

  • Oxidation : CYP1A2 and CYP2A6 oxidize paraxanthine to 1,7-dimethyluric acid .

  • N-Acetylation : Paraxanthine can be metabolized via N-acetyltransferase 2 to form 5-acetylamino-6-formylamino-3-methyluracil .

Deuterium substitution in this compound would not alter these reaction pathways but may affect kinetic isotope effects (KIEs) due to the heavier mass of deuterium. For example, C-H bond cleavage or enzymatic demethylation could exhibit reduced reaction rates in deuterated analogs.

Pharmacokinetic Comparisons

While no data is available for this compound, regular paraxanthine exhibits distinct pharmacokinetics compared to other methylxanthines :

Compound Plasma Half-Life (hr) Volume of Distribution (l/kg) Plasma Clearance (ml/min/kg)
Paraxanthine3.1 ± 0.81.18 ± 0.372.20 ± 0.91
Theobromine7.2 ± 1.60.79 ± 0.151.20 ± 0.40
Theophylline6.2 ± 1.40.77 ± 0.170.93 ± 0.22

Deuterium substitution may alter these parameters slightly due to altered physicochemical properties.

Pharmacodynamic Effects

Paraxanthine acts as a:

  • Adenosine receptor antagonist (A1, A2A/B, A3)

  • PDE9 inhibitor (selective cGMP-phosphodiesterase inhibitor)

  • Modulator of intracellular calcium ([Ca²⁺]i) via sarcoplasmic reticulum release

Deuterium substitution could influence receptor binding affinity or enzyme kinetics, though no studies confirm this for this compound.

Synthetic Pathways

Potential synthetic routes for this compound may involve:

  • Isotopic substitution during caffeine biosynthesis :

    • Use of deuterated precursors (e.g., deuterated adenine or xanthine) in microbial fermentation.

  • Post-synthesis deuterium exchange :

    • Targeted replacement of exchangeable hydrogens (e.g., in methyl groups) via acid/base catalysis or metal-mediated reactions.

Hypothetical Reaction Mechanisms

Demethylation (Hypothetical for Deuterium Substituted Analogs):
This compoundEnzymatic/N-oxidative7-methylxanthine-d3\text{this compound} \xrightarrow{\text{Enzymatic/N-oxidative}} \text{7-methylxanthine-d3}
Oxidation (CYP1A2/CYP2A6):
This compoundOxidative enzymes1,7-dimethyluric acid-d3\text{this compound} \xrightarrow{\text{Oxidative enzymes}} \text{1,7-dimethyluric acid-d3}

Challenges in Data Availability

  • Isotopic effects : Deuterium’s influence on reaction kinetics (e.g., KIEs in C-H bond cleavage) .

  • Metabolic pathways : Conserved reaction mechanisms between paraxanthine and its analogs .

Research Gaps

  • Kinetic Studies : Quantitative data on deuterium’s impact on enzymatic reactions (e.g., CYP450-mediated demethylation).

  • Structural Analysis : Crystallographic or spectroscopic characterization of this compound.

  • Toxicological Profiles : Comparative safety assessments with non-deuterated paraxanthine .

Comparison with Similar Compounds

Research Findings and Data

Comparative LC-MS Performance

A 2021 method validation study highlighted the following performance metrics for deuterated standards :

Compound Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%)
This compound 0.1 nM 0.3 nM 98.5 ± 2.1
Paraxanthine-d6 0.08 nM 0.25 nM 97.8 ± 1.9
Caffeine-d9 0.15 nM 0.5 nM 96.3 ± 3.0

This compound exhibited comparable recovery and precision to Paraxanthine-d6, though the latter’s lower LOD may benefit trace-level analyses .

Biological Activity

Paraxanthine-d3, a stable isotope-labeled derivative of paraxanthine, is primarily known as a metabolite of caffeine. Its biological activity has garnered attention due to its potential effects on various physiological processes, including its role as a psychostimulant and its influence on nitric oxide production. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and data tables that elucidate its pharmacological profile.

Overview of this compound

Paraxanthine (PX) is one of the primary metabolites of caffeine, accounting for approximately 81.5% of caffeine's metabolic products in humans. It is formed through the action of the enzyme CYP1A2, which catalyzes caffeine's demethylation. The other metabolites include theobromine and theophylline, which are present in smaller amounts (10.8% and 5.4%, respectively) .

Psychostimulant Effects

Research indicates that paraxanthine exhibits a stronger locomotor activating effect than caffeine and other methylxanthines like theobromine and theophylline. In rodent studies, paraxanthine administration significantly increased extracellular dopamine levels in the dorsolateral striatum, suggesting its role as a potent psychostimulant . This effect appears to be mediated by phosphodiesterase (PDE) inhibition, specifically targeting cGMP-preferring PDEs .

Nitric Oxide Production

Paraxanthine has been shown to enhance nitric oxide neurotransmission, which is linked to improved blood flow and cardiovascular health. Studies have indicated that paraxanthine produces a lesser increase in diastolic blood pressure compared to caffeine, potentially due to its effects on nitric oxide synthesis . This property may contribute to paraxanthine's anxiolytic effects, distinguishing it from other methylxanthines .

Safety Profile

A comprehensive toxicological assessment revealed that paraxanthine has an acute oral LD50 of 829.20 mg/kg body weight. No evidence of genetic toxicity or mutagenicity was observed in vitro . In repeated-dose studies on rats, doses up to 185 mg/kg body weight did not result in mortality or adverse effects over a 90-day period . These findings support the safety profile of paraxanthine for potential therapeutic applications.

Energy Expenditure and Lipolysis

A recent study investigated the impact of paraxanthine on energy expenditure and lipolysis. Participants who received paraxanthine exhibited increased energy expenditure and enhanced lipolysis compared to controls, indicating its potential utility in metabolic regulation .

Summary of Biological Activities

Activity TypeObservationsReferences
Psychostimulant EffectsIncreased locomotor activity; dopamine release
Nitric Oxide ProductionEnhanced neurotransmission; lower BP increase
Safety ProfileLD50: 829.20 mg/kg; no mutagenicity observed
Energy ExpenditureIncreased energy expenditure; enhanced lipolysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.